3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde
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Overview
Description
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C18H17BrO3 It is a derivative of benzaldehyde, featuring an allyl group, a bromobenzyl ether, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-allyl-5-methoxybenzaldehyde and 4-bromobenzyl bromide.
Reaction Conditions: The key reaction involves the formation of an ether linkage between the 3-allyl-5-methoxybenzaldehyde and 4-bromobenzyl bromide. This is typically achieved through a nucleophilic substitution reaction in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring efficient mixing and heat transfer, and implementing robust purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Bromobenzyl Group: Can participate in halogen bonding or be a site for further functionalization.
Methoxy Group: Can engage in hydrogen bonding or influence the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde
- 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde
Uniqueness
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde is unique due to the combination of its allyl, bromobenzyl, and methoxy groups
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-methoxy-5-prop-2-enylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO3/c1-3-4-15-9-14(11-20)10-17(21-2)18(15)22-12-13-5-7-16(19)8-6-13/h3,5-11H,1,4,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBAAKPAKAJKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)CC=C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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